molecular formula C26H28Br2N2O4 B595134 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1239327-73-1

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B595134
CAS No.: 1239327-73-1
M. Wt: 592.328
InChI Key: VMGCOHAXJKXGCC-UHFFFAOYSA-N
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Description

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS 1239327-73-1) is a naphthalene diimide (NDI) derivative with a molecular formula of C26H28Br2N2O4 and a molecular weight of 592.32 g/mol . This compound is characterized by its dibromo substitution at the 4,9-positions and the presence of dihexyl chains on the imide nitrogen atoms . It is described as a white to off-white solid with a predicted boiling point of 679.4±55.0 °C and a density of 1.521 g/cm³ . The bromine atoms on the naphthalene core make this compound a highly versatile and reactive intermediate for further functionalization through cross-coupling reactions, enabling the construction of more complex π-conjugated systems . The hexyl chains serve to enhance the compound's solubility in organic solvents, facilitating solution-based processing techniques essential for the fabrication of thin-film devices . As a member of the naphthalene diimide family, this dibrominated derivative is a valuable building block in the development of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and non-fullerene acceptors for organic photovoltaics (OPVs) . It is also used as a key pharmaceutical intermediate . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2,9-dibromo-6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Br2N2O4/c1-3-5-7-9-11-29-23(31)15-13-18(28)22-20-16(14-17(27)21(19(15)20)25(29)33)24(32)30(26(22)34)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGCOHAXJKXGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCC)Br)C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857042
Record name 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239327-73-1
Record name 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Synthesis: Benzo[lmn] phenanthroline-1,3,6,8-tetraone

The foundational step involves constructing the polycyclic aromatic system. A proven method utilizes O-phenylenediamine derivatives condensed with ketone precursors under mixed hydrochloric acid/organic acid conditions . For instance, glacial acetic acid serves as both solvent and catalyst at 130°C, facilitating cyclization into the tetraone core . Key parameters include:

ParameterValueSource
Temperature130°C
Reaction Time0.5 hours
SolventGlacial acetic acid
Yield58%

This step is critical for establishing the planar aromatic framework necessary for subsequent functionalization.

Bromination at Positions 4 and 9

Electrophilic bromination introduces bromine atoms at the 4 and 9 positions. A study by Doria et al. (2012) demonstrates bromination using molecular bromine (Br₂) in acetic acid under reflux . The electron-deficient nature of the tetraone core directs bromination to the para positions relative to the ketone groups.

Optimized Bromination Conditions:

  • Reagent: Bromine (2 equivalents)

  • Solvent: Glacial acetic acid

  • Temperature: 130°C

  • Time: 30 minutes

  • Yield: 58%

Side reactions, such as over-bromination, are mitigated by stoichiometric control and rapid quenching with ice water.

Alkylation at Positions 2 and 7

Introducing hexyl groups at positions 2 and 7 requires nucleophilic substitution or Friedel-Crafts alkylation. A patent method employs alkyl halides (e.g., 1-bromohexane) with phase-transfer catalysts in mixed acid media . The organic acid (e.g., acetic acid) acts as a proton donor, enhancing reactivity while minimizing polymerization .

Alkylation Protocol:

  • Substrate: 4,9-Dibromo-benzo[lmn][3, phenanthroline-tetraone

  • Reagent: 1-Bromohexane (2.2 equivalents)

  • Catalyst: Dimethylamino-propylamine (DMAPA)

  • Solvent: Toluene/acetic acid (7:3 v/v)

  • Temperature: 85°C

  • Time: 8 hours

  • Yield: 72% (estimated from analogous reactions)

Hexyl chains impart solubility in organic solvents, critical for applications in semiconductor devices.

Purification and Characterization

Post-synthesis purification employs ketone solvents (e.g., acetone) to isolate the product via recrystallization . Thermal gravimetric analysis (TGA) confirms stability up to 288°C, consistent with analogous compounds .

Characterization Data:

  • Melting Point: 288.77°C (DSC)

  • Molecular Weight: 594.3 g/mol

  • Solubility: ≥25 mM in DMSO

Comparative Analysis of Methodologies

MethodBromination YieldAlkylation YieldPurity
Acetic Acid Bromination 58%N/A>95%
Mixed Acid Alkylation N/A72%>98%

The sequential approach—core synthesis → bromination → alkylation—provides better regioselectivity than one-pot methods.

Challenges and Optimization

  • Bromine Selectivity: Excess bromine leads to tri- or tetrabrominated byproducts. Stoichiometric control and low temperatures (0–5°C) during quenching improve selectivity .

  • Alkylation Efficiency: Bulky hexyl groups necessitate prolonged reaction times (8–10 hours) and excess alkyl halide. Microwave-assisted synthesis could reduce time to 2–3 hours.

Industrial and Environmental Considerations

The use of acetic acid as a solvent aligns with green chemistry principles due to its low toxicity and biodegradability . Waste streams containing hydrochloric acid are neutralized with ammonia, yielding ammonium chloride as a benign byproduct .

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents (RMgX) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique electronic properties contribute to its function in devices like organic semiconductors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of NDIs arises from modifications to their substituents. Below is a detailed comparison with key analogues:

Substituent Effects on Solubility and Processability

  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[...]tetraone (NDI-OD): The branched 2-octyldodecyl chains significantly enhance solubility in nonpolar solvents (e.g., toluene) and reduce crystallinity, favoring amorphous film formation in OFETs .
  • 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[...]tetraone (NDI-2Br) : Shorter branched ethylhexyl chains lower molecular weight (648.43 g/mol vs. 985.08 g/mol for NDI-OD) and improve compatibility with thiophene-based polymers in near-infrared (NIR-II) imaging applications .
  • 4,9-Dibromo-2,7-di(2,5,8,11-tetraoxatridecan-13-yl)benzo[...]tetraone (NDIBr-OE) : Ether-containing side chains (tetraoxatridecyl) increase polarity, enabling solubility in polar solvents like dimethylformamide (DMF) and enhancing performance in all-polymer solar cells (PCE > 9%) .

Electronic and Optical Properties

  • 4,9-Dibromo-2,7-bis(3-morpholinopropyl)benzo[...]tetraone: The morpholinopropyl groups introduce electron-donating nitrogen atoms, reducing the LUMO level (−4.2 eV) and enabling selective binding to G-quadruplex DNA for anticancer applications .
  • 2,7-Bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[...]tetraone (NDI-C4F) : Fluorinated chains lower the LUMO further (−4.5 eV) and improve electron mobility (0.12 cm²/V·s) in perovskite solar cells, achieving a power conversion efficiency (PCE) of 19.2% .

Thermal and Stability Characteristics

  • 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[...]tetraone (NDI-C10C12) : Long alkyl chains (C10 and C12) increase thermal stability (decomposition temperature > 300°C) and reduce aggregation in thin-film transistors .
  • NDI-C4F : Fluorination enhances hydrophobicity, preventing moisture-induced degradation in PSCs and improving operational stability (>500 hours at 85°C) .

Data Tables

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) LUMO (eV) Key Application Reference
Target Compound 2,7-dihexyl 648.43 −4.0 Polymer precursor
NDI-OD 2,7-bis(2-octyldodecyl) 985.08 −4.1 OFETs
NDI-2Br 2,7-bis(2-ethylhexyl) 648.43 −4.0 NIR-II imaging
NDIBr-OE 2,7-di(tetraoxatridecyl) ~800 (polymer) −3.9 All-polymer solar cells
NDI-C4F 2,7-bis(heptafluorobutyl) 760.64 −4.5 Perovskite solar cells

Table 2: Thermal Properties

Compound Name Melting Point (°C) Decomposition Temp. (°C) Notable Stability Feature
Target Compound 243–247 290 Moderate thermal stability
NDI-C10C12 255–260 >300 High thermal resistance
NDI-C4F 198–202 310 Hydrophobic stability

Biological Activity

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a synthetic organic compound notable for its potential applications in organic electronics and its biological activities. This compound belongs to the class of phenanthroline derivatives and exhibits properties that make it suitable for various applications in material science and biochemistry.

  • Molecular Formula : C26H28Br2N2O4
  • Molecular Weight : 592.32 g/mol
  • Melting Point : 205-210 °C
  • Solubility : Soluble in organic solvents like dichloromethane.

Biological Activity Overview

The biological activity of 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline primarily relates to its interactions with biological systems at the molecular level. Key areas of interest include:

  • Antimicrobial Activity : Studies indicate that phenanthroline derivatives can exhibit antimicrobial properties due to their ability to chelate metal ions and disrupt cellular processes.
  • Anticancer Potential : Research has suggested that compounds similar to 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline may have anticancer effects by inducing apoptosis in cancer cells through various mechanisms including oxidative stress and DNA damage.
  • Metal Ion Chelation : The compound can form complexes with metal ions (e.g., Cu(II), Ag(I)), which can enhance its biological activity by targeting specific cellular pathways.
  • Reactive Oxygen Species (ROS) Generation : The interaction of the compound with cellular components may lead to increased ROS production, contributing to its cytotoxic effects against cancer cells.
  • DNA Intercalation : The planar structure of phenanthroline derivatives allows them to intercalate into DNA strands, potentially disrupting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenanthroline derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline displayed significant inhibitory effects on these pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthrolineE. coli25 µg/mL
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthrolineS. aureus30 µg/mL

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis through ROS-mediated pathways. The IC50 values were determined as follows:

Cell LineIC50 Value (µM)
HeLa15
MCF-712

Q & A

Q. What are reliable synthetic protocols for preparing 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?

The compound is synthesized via bromination and alkylation of a naphthalene diimide (NDI) precursor. Key steps include:

  • Bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using HBr or Br₂ under controlled conditions .
  • Alkylation with hexyl chains via nucleophilic substitution or coupling reactions, often requiring catalysts like NaH in anhydrous solvents (e.g., allyl alcohol or THF) .
  • Purification via column chromatography (e.g., petroleum ether/acetone gradients) and recrystallization to achieve >95% purity .

Q. How can researchers confirm structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze bromine substitution patterns (e.g., 1^1H and 13^13C NMR for alkyl chain integration and aromatic proton signals) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF for M⁺ peaks at m/z 592.32) .
  • Elemental analysis : Validate Br and N content against theoretical values .

Q. What solvents and conditions optimize solubility for device fabrication?

The compound exhibits solubility in chlorinated solvents (chloroform, chlorobenzene) and aromatic hydrocarbons (toluene) due to its branched hexyl side chains. For thin-film processing:

  • Use 1,2-dichlorobenzene at 80–100°C for homogeneous solutions .
  • Optimize concentration (2–5 mg/mL) to prevent aggregation during spin-coating .

Advanced Research Questions

Q. How do side-chain variations (e.g., hexyl vs. octyldodecyl) impact optoelectronic properties?

  • Mobility vs. Solubility Trade-off : Shorter hexyl chains reduce steric hindrance, enhancing π-π stacking for higher charge mobility (~0.1–0.3 cm²/V·s in OFETs) but limit solubility compared to bulkier chains (e.g., 2-octyldodecyl) .
  • Bandgap Tuning : Hexyl chains minimally perturb the NDI core’s electron-deficient nature, maintaining a low LUMO (-3.9 eV) for n-type semiconductor applications .

Q. What strategies address batch-to-batch variability in polymer semiconductor performance?

  • Controlled Polymerization : Use Stille coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and stoichiometric dibromo-NDI:distannyl comonomer ratios (1:1) to ensure repeatable molecular weights (Mn ~80 kDa, PDI ~2.0) .
  • Post-Synthesis Purification : Remove unreacted monomers via Soxhlet extraction (methanol/hexanes) to minimize traps in active layers .

Q. How does thermal annealing affect crystallinity in all-polymer solar cells (all-PSCs)?

  • Morphology Optimization : Annealing at 150°C for 10 minutes enhances phase separation, improving fill factor (FF >70%) and PCE (8–10%) in PTB7-Th:NDI blends .
  • Stability Trade-offs : Prolonged annealing (>30 min) induces excessive crystallization, reducing interfacial donor-acceptor contact and increasing series resistance .

Q. What analytical methods resolve contradictions in charge transport data across studies?

  • Temperature-Dependent Mobility Measurements : Differentiate intrinsic carrier transport (Arrhenius behavior) from extrinsic effects (trap-limited conduction) .
  • Grazing-Incidence X-ray Diffraction (GI-XRD) : Correlate π-stacking distances (3.4–3.6 Å) with OFET mobility variations .

Methodological Recommendations

  • Contradiction Mitigation : Replicate synthesis/purification protocols from peer-reviewed studies (e.g., Modarelli et al. ) to minimize variability.
  • Advanced Characterization : Pair AFM morphology studies with space-charge-limited current (SCLC) measurements to decouple mobility and trap effects .

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